molecular formula C17H18FNO4S B3011872 (5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1448038-00-3

(5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B3011872
CAS No.: 1448038-00-3
M. Wt: 351.39
InChI Key: YQLASFCOYIMHOX-UHFFFAOYSA-N
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Description

(5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone is an organic compound that features a complex structure with multiple functional groups

Mechanism of Action

Mode of Action:

The compound interacts with its target through a process known as electrophilic aromatic substitution. Here’s a simplified overview:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, including the formation of the furan ring, the introduction of the sulfonyl group, and the attachment of the pyrrolidinyl moiety. Common reagents and conditions might include:

    Formation of the furan ring: This can be achieved through cyclization reactions involving furfural or related compounds.

    Introduction of the sulfonyl group: This step often involves sulfonyl chlorides and appropriate bases.

    Attachment of the pyrrolidinyl moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

(5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring and the sulfonyl group can be targets for oxidation reactions.

    Reduction: The carbonyl group can be reduced to form alcohols or other derivatives.

    Substitution: The fluorobenzyl and pyrrolidinyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, nucleophiles, and bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone
  • (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone
  • (5-(((2-Bromobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone

Uniqueness

The uniqueness of (5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone lies in the presence of the fluorine atom, which can significantly influence its chemical properties, such as reactivity, stability, and biological activity. Fluorine atoms can

Properties

IUPAC Name

[5-[(2-fluorophenyl)methylsulfonylmethyl]furan-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S/c18-15-6-2-1-5-13(15)11-24(21,22)12-14-7-8-16(23-14)17(20)19-9-3-4-10-19/h1-2,5-8H,3-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLASFCOYIMHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(O2)CS(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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